molecular formula C19H23N5O4S B2585262 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide CAS No. 923107-30-6

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Cat. No. B2585262
CAS RN: 923107-30-6
M. Wt: 417.48
InChI Key: NZIZQXJBHHZAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistamine and Mast Cell Stabilizing Properties

Research has identified derivatives of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide with H1-antihistamine activity. These compounds showed potential in stabilizing mast cells, which could be relevant to their antianaphylactic activity in systems like the rat passive peritoneal anaphylaxis system (Buckle, Rockell, Smith, & Spicer, 1986).

Antimicrobial Activity

Several studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. These derivatives have been synthesized and screened against various microorganisms, revealing promising results in combating bacterial and fungal infections (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).

Computational and Pharmacological Potential

Computational and pharmacological evaluations have been conducted on novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. These studies provide insights into the diverse biological activities of these compounds and their potential therapeutic applications (Faheem, 2018).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds involving derivatives of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide has been explored. These studies are crucial in the development of new pharmaceutical compounds with various biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).

Insecticidal Properties

Some derivatives have been synthesized and tested as insecticidal agents. These compounds have shown efficacy against pests like the cotton leafworm, Spodoptera littoralis, highlighting their potential use in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Activities

Derivatives have also been explored for their anticancer properties. Synthesis and characterization of novel compounds incorporating this molecule have shown promising anti-tumor activities, potentially offering new avenues for cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-13-3-5-14(6-4-13)24-17(15-11-29(27,28)12-16(15)21-24)20-18(25)19(26)23-9-7-22(2)8-10-23/h3-6H,7-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIZQXJBHHZAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

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